PSEM 308 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

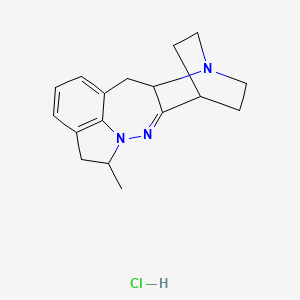

C17H22ClN3 |

|---|---|

Molecular Weight |

303.8 g/mol |

IUPAC Name |

5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride |

InChI |

InChI=1S/C17H21N3.ClH/c1-11-9-13-3-2-4-14-10-15-16(18-20(11)17(13)14)12-5-7-19(15)8-6-12;/h2-4,11-12,15H,5-10H2,1H3;1H |

InChI Key |

VMTPPUMVLGEJNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C3N1N=C4C5CCN(C4CC3=CC=C2)CC5.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Precision of Neuronal Control: A Technical Guide to the Mechanism of Action of PSEM 308 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSEM 308 hydrochloride is a chemogenetic tool, a member of the Pharmacologically Selective Actuator Module (PSEM) family of agonists, designed for the precise control of neuronal activity in preclinical research. It exerts its effects not through interaction with endogenous biological pathways, but by selectively activating specifically engineered chimeric ion channels known as Pharmacologically Selective Actuator Modules (PSAMs). This guide provides a detailed exploration of the mechanism of action of this compound, summarizing its molecular interactions, functional consequences, and the experimental methodologies utilized to characterize its activity.

Core Mechanism of Action: Selective Activation of Engineered Chimeric Ion Channels

This compound's mechanism of action is fundamentally rooted in chemogenetics, a strategy that employs engineered receptors and exogenous, otherwise inert, small molecules to manipulate cell signaling. PSEM 308 is an agonist for PSAMs, which are synthetic ligand-gated ion channels.[1]

PSAMs are created by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with the ion pore domain of another ligand-gated ion channel.[2] Crucially, the α7 nAChR ligand-binding domain is mutated to abolish the binding of its endogenous ligand, acetylcholine. This engineering ensures that the PSAM remains inactive in a biological system until the introduction of a specific PSEM, such as this compound.

The functional outcome of this compound activation of a PSAM is determined by the nature of the ion pore domain incorporated into the chimeric channel. This allows for either neuronal activation or inhibition, depending on the specific PSAM construct expressed in the target cells.

Neuronal Inhibition via PSAM-GlyR Chimeras

When this compound binds to a PSAM containing the ion pore domain of the inhibitory glycine (B1666218) receptor (GlyR), such as PSAML141F-GlyR , it induces the opening of a chloride (Cl-) selective channel.[2] The subsequent influx of anions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the action potential threshold. This results in the inhibition of neuronal activity.[1][2] This inhibitory action has been demonstrated to be effective in reducing neuronal excitability and has been explored in models of epilepsy.

Neuronal Activation via PSAM-5-HT3 Chimeras

Conversely, when this compound activates a PSAM engineered with the ion pore domain of the excitatory 5-hydroxytryptamine type 3 (5-HT3) receptor, such as PSAML141F,Y115F-5-HT3 , it triggers the opening of a non-selective cation channel.[2] The resulting influx of positive ions, such as sodium (Na+) and potassium (K+), depolarizes the neuronal membrane. This depolarization increases the likelihood of the neuron firing an action potential, thereby activating the neuron.[1][2]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Notes |

| Molecular Weight | 303.83 g/mol | As hydrochloride salt. |

| Recommended in vivo Concentration (mice) | ≤ 5 mg/kg | |

| Solubility | Up to 20 mM in DMSO; Up to 20 mM in ethanol (B145695) (with gentle warming) | |

| Purity | ≥98% |

Experimental Protocols

Detailed experimental protocols for the use of this compound are typically found within the primary research articles that employ this chemogenetic tool. The following represents a generalized workflow for a typical experiment.

General Experimental Workflow for in vivo Neuronal Modulation

-

Vector Construction and Delivery: A plasmid vector containing the genetic sequence for the desired PSAM (e.g., PSAML141F-GlyR or PSAML141F,Y115F-5-HT3) is constructed. This is often packaged into a viral vector, such as an adeno-associated virus (AAV), for targeted delivery to specific neuronal populations in the brain of a model organism.

-

Surgical Injection and Expression: The viral vector is stereotactically injected into the brain region of interest. A period of several weeks is allowed for the virus to transduce the target neurons and for the PSAM channels to be expressed and integrated into the cell membranes.

-

This compound Administration: this compound is dissolved in a suitable vehicle (e.g., saline or DMSO) and administered to the animal, typically via intraperitoneal (IP) injection.

-

Behavioral or Electrophysiological Recording: Following administration of this compound, the effects on neuronal activity and/or behavior are monitored. This can involve techniques such as in vivo electrophysiology to record action potentials, or behavioral assays to assess changes in motor function, anxiety, or other complex behaviors.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways and experimental logic associated with this compound.

Caption: Inhibitory action of PSEM 308 HCl via PSAM-GlyR.

Caption: Activational action of PSEM 308 HCl via PSAM-5-HT3.

Caption: Generalized workflow for in vivo experiments.

Conclusion

This compound is a powerful and highly specific chemogenetic agonist that enables bidirectional control of neuronal activity in animal models. Its mechanism of action, centered on the selective activation of engineered PSAM ion channels, provides a direct means to investigate the causal role of specific neuronal populations in complex physiological and behavioral processes. The choice of the PSAM ion pore domain (e.g., GlyR for inhibition or 5-HT3 for activation) dictates the functional outcome, offering researchers a versatile tool for dissecting neural circuits with high precision.

References

what is PSEM 308 hydrochloride

An In-depth Technical Guide to PSEM 308 Hydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a synthetic, selective agonist for Pharmacologically Selective Actuator Modules (PSAMs), which are engineered chimeric ligand-gated ion channels used in chemogenetics.[1][2] This technology allows for the precise temporal control of neuronal activity in genetically defined populations of cells. This compound, by activating these engineered receptors, can either excite or inhibit neurons, depending on the specific PSAM construct being expressed.[1][2] This makes it a valuable tool for researchers in neuroscience and related fields to dissect the function of specific neural circuits and their role in behavior.

This guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and protocols for its use in both in vitro and in vivo research settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 5-Methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene hydrochloride | |

| Molecular Formula | C₁₇H₂₁N₃·HCl | [2] |

| Molecular Weight | 303.83 g/mol | [2] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 20 mM in DMSO and 20 mM in ethanol (B145695) with gentle warming. | [2] |

| Storage | Store at -20°C. | [2] |

Mechanism of Action

This compound is an agonist for specific PSAMs, which are chimeric ion channels created by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with the ion pore domain of another receptor, such as the glycine (B1666218) receptor (GlyR) or the 5-HT₃ receptor.[1][2] Critically, the ligand-binding domain is mutated to render it insensitive to the endogenous ligand acetylcholine, while making it responsive to specific synthetic ligands like this compound.

The functional outcome of this compound application depends on the type of PSAM expressed in the target neurons:

-

Inhibition: When this compound binds to a PSAM containing the GlyR ion pore (e.g., PSAML141F-GlyR), it opens a chloride-permeable channel. The resulting influx of chloride ions hyperpolarizes the neuron, leading to the inhibition of its activity.[1][2]

-

Activation: Conversely, when it binds to a PSAM containing the 5-HT₃ receptor ion pore (e.g., PSAML141F,Y115F-5-HT₃), it opens a non-selective cation channel. The influx of positive ions, such as sodium and potassium, depolarizes the neuron, leading to its activation and firing.[1][2]

A diagram illustrating the mechanism of action of this compound on both inhibitory and activatory PSAMs is shown below.

Caption: Mechanism of this compound action on PSAMs.

Pharmacological Data

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound. The following sections provide a synthesis of methodologies from key publications.

In Vitro Electrophysiology

The following protocol is a generalized procedure for the in vitro application of this compound in brain slices, based on methodologies described in the literature.

1. Brain Slice Preparation:

- Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

- Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

- Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired brain region using a vibratome in ice-cold, oxygenated aCSF.

- Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

- Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

- Perform whole-cell patch-clamp recordings from neurons expressing the PSAM construct.

- Record baseline neuronal activity.

3. This compound Application:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute to the final desired concentration in aCSF.

- Apply this compound to the brain slice via bath application or local perfusion.

- Record the changes in neuronal activity, such as membrane potential, firing rate, or postsynaptic currents.

A workflow for in vitro electrophysiology experiments is depicted below.

Caption: Workflow for in vitro electrophysiology with PSEM 308 HCl.

In Vivo Administration

For in vivo studies, this compound is typically administered systemically. The following is a general protocol for its use in mice.

1. Animal Preparation:

- Use animals that have been genetically modified to express the desired PSAM construct in the target cell population. This is often achieved through viral vector-mediated gene delivery (e.g., adeno-associated virus, AAV) into a specific brain region of a Cre-driver mouse line.

2. This compound Preparation and Administration:

- Dissolve this compound in a vehicle suitable for injection (e.g., sterile saline).

- Administer the solution to the animal, typically via intraperitoneal (i.p.) injection, at a concentration of 5 mg/kg or lower.[1][2]

3. Behavioral Testing or In Vivo Recording:

- Following administration, perform behavioral assays or in vivo electrophysiological recordings to assess the effect of neuronal modulation on the animal's behavior or neural activity.

A logical diagram for an in vivo experiment is shown below.

Caption: Logical flow of an in vivo experiment using PSEM 308 HCl.

Synthesis

Detailed, publicly available protocols for the chemical synthesis of this compound are scarce. This compound is typically acquired from commercial suppliers who specialize in chemical reagents for research.

Conclusion

This compound is a potent and selective agonist for engineered PSAM ion channels, providing researchers with a powerful tool for the chemogenetic control of neuronal activity. Its ability to either activate or inhibit specific neuronal populations with high temporal precision makes it invaluable for elucidating the causal role of defined neural circuits in a wide range of biological processes and behaviors. Careful consideration of experimental design, including the choice of PSAM construct and appropriate controls, is essential for obtaining robust and interpretable results.

References

An In-depth Technical Guide to PSEM 308 Hydrochloride for Neuronal Silencing

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PSEM 308 hydrochloride, a first-generation chemogenetic ligand used for the reversible silencing of targeted neuronal populations. It details the underlying Pharmacologically Selective Actuator Module (PSAM) technology, the mechanism of action, and key experimental protocols. This document is intended to serve as a practical resource for researchers planning to implement the PSEM/PSAM system for neuronal inhibition in preclinical research. Quantitative data is summarized for reference, and detailed workflows for in vivo experiments are provided.

Introduction to the PSEM/PSAM System

Chemogenetics offers a powerful method for controlling the activity of specific neurons to dissect their role in complex neural circuits and behaviors.[1] Unlike optogenetics, which relies on external light stimulation, chemogenetics uses engineered receptors that are activated by specific, otherwise inert, small molecules.[1]

The PSEM/PSAM system is a chemogenetic platform based on engineered ligand-gated ion channels (LGICs).[2] This approach provides a more direct route to manipulating neuronal activity by directly gating ion flux, in contrast to G-protein coupled receptor (GPCR)-based systems like DREADDs which engage intracellular signaling cascades.

-

PSAM (Pharmacologically Selective Actuator Module): The PSAM is a chimeric receptor. It is engineered by fusing the ligand-binding domain (LBD) of one receptor with the ion pore domain (IPD) of another. For neuronal silencing, the LBD is typically derived from the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and is mutated to eliminate its affinity for the endogenous ligand, acetylcholine. This modified LBD is then fused to the anion-selective pore domain of the glycine (B1666218) receptor (GlyR).[3]

-

PSEM (Pharmacologically Selective Effector Molecule): The PSEM is a synthetic small molecule agonist designed to selectively bind to and activate the engineered PSAM. This compound is one such molecule, designed to activate the inhibitory PSAM-GlyR channel.

This compound: Mechanism and Properties

This compound is an agonist for the engineered PSAML141F-GlyR chimeric ion channel. Its binding to the receptor induces a conformational change that opens the integrated chloride (Cl⁻) channel. The subsequent influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, increasing the threshold for action potential firing and effectively silencing the neuron's activity.

Signaling Pathway Diagram

Caption: Mechanism of PSEM 308-mediated neuronal silencing.

Chemical and Pharmacological Data

While PSEM 308 has been effectively used in foundational studies, it is characterized as a first-generation PSEM with relatively low potency. Newer "ultrapotent" PSEMs (uPSEMs) have since been developed with significantly improved efficacy.[4]

| Property | Value | Source |

| IUPAC Name | 5-Methyl-5,8,9,10,11a,12-hexahydro-4H-8,11-ethanopyrido[3',2':3,4]diazepino[6,7,1-hi]indole hydrochloride | Tocris Bioscience |

| Molecular Formula | C₁₇H₂₁N₃·HCl | |

| Molecular Weight | 303.83 g/mol | |

| Target Receptor | PSAML141F-GlyR, PSAML141F,Y115F-GlyR | |

| Potency (EC₅₀) | Low micromolar (Specific value not published) | [4] |

| In Vivo Dose (Mice) | ≤ 5 mg/kg (intraperitoneal) | [5][6] |

| Solubility | Soluble to 20 mM in DMSO and 20 mM in ethanol (B145695) (with gentle warming) | [5] |

| Purity | ≥98% (HPLC) | |

| Storage | Store at -20°C | [5] |

Experimental Protocols

Successful implementation of the PSEM 308 system requires two key stages: 1) Delivery of the genetic construct encoding the PSAM receptor to the target neuronal population, and 2) Systemic administration of the PSEM 308 ligand to activate the receptor. The following protocols are synthesized from foundational studies that utilized this system.

PSAM-GlyR Receptor Expression via AAV

Expression of the PSAM-GlyR channel in target neurons is typically achieved using an adeno-associated virus (AAV) vector. For cell-type-specific expression, a Cre-inducible FLEX (flip-excision) vector is often used in conjunction with a Cre-driver mouse line.

Materials:

-

AAV Vector: e.g., rAAV-syn::FLEX-rev::PSAML141F,Y115F:GlyR-IRES-GFP (Addgene Plasmid #32481)[7]

-

Stereotaxic injection rig

-

Anesthesia system (e.g., isoflurane)

-

Microinfusion pump and Hamilton syringe

Protocol:

-

Anesthesia and Preparation: Anesthetize the mouse (e.g., with 2-4% isoflurane) and secure it in the stereotaxic frame. Shave the fur over the scalp and sterilize the area with povidone-iodine and ethanol swabs.[8]

-

Craniotomy: Make a midline incision to expose the skull. Use stereotaxic coordinates to locate the target brain region (e.g., for AgRP neurons in the arcuate nucleus: 1.6 mm posterior to bregma, 0.2 mm lateral, 5.8 mm ventral to the skull surface).[8] Use a dental drill to create a small burr hole over the target site.

-

Virus Loading: Load the AAV vector into a Hamilton syringe. A typical titer for in vivo injection is >1 x 10¹² vector genomes (vg)/mL.

-

Intracranial Injection: Slowly lower the syringe needle to the target coordinates. Infuse the virus at a slow rate (e.g., 100 nL/min) to prevent tissue damage. A total volume of 200-500 nL per injection site is common.

-

Post-Injection: After infusion, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow upon retraction. Slowly withdraw the needle.

-

Suturing and Recovery: Suture the scalp incision and monitor the animal until it recovers from anesthesia.

-

Incubation Period: Allow 2-4 weeks for robust expression of the PSAM-GlyR receptor before proceeding with PSEM 308 administration.

This compound Administration and Verification

Materials:

-

This compound

-

Vehicle: Sterile saline (0.9% NaCl)

-

Syringes for intraperitoneal (i.p.) injection

-

Electrophysiology rig or behavioral assay setup

Protocol:

-

Drug Preparation: Dissolve this compound in sterile saline to the desired stock concentration. The final dose should not exceed 5 mg/kg. For a 5 mg/kg dose in a 25g mouse, you would inject 125 µg. If your stock is 1 mg/mL, you would inject 125 µL.

-

Administration: Administer the PSEM 308 solution via intraperitoneal (i.p.) injection.

-

Verification of Silencing (Electrophysiology):

-

Prepare acute brain slices from the AAV-injected region 30-60 minutes after PSEM 308 administration.

-

Perform whole-cell patch-clamp recordings from PSAM-expressing neurons (identified by a fluorescent reporter like GFP).

-

To confirm silencing, measure the input resistance and the current required to elicit an action potential (rheobase). Activation of PSAM-GlyR will cause a significant decrease in input resistance and an increase in the rheobase, making it much harder for the neuron to fire.

-

-

Verification of Silencing (Behavioral):

-

Conduct behavioral assays relevant to the function of the targeted neuronal population. For example, silencing AgRP neurons, which are known to drive feeding, should lead to a rapid and significant reduction in food intake.[8]

-

Experimental Workflow and Logic

The successful application of PSEM 308 for neuronal silencing follows a logical progression from construct design to data interpretation.

Experimental Workflow Diagram

Caption: A generalized workflow for in vivo neuronal silencing using PSEM 308.

Limitations and Considerations

-

Potency and Pharmacokinetics: As a first-generation compound, PSEM 308 has relatively low potency and a short in vivo half-life, which may require higher doses and limit the duration of the silencing effect.[4] For experiments requiring sustained silencing or higher potency, newer uPSEM compounds should be considered.

-

Off-Target Effects: While designed to be inert, it is crucial to run appropriate vehicle controls to ensure that the observed effects are due to the specific activation of the PSAM receptor and not off-target effects of the compound itself.

-

Expression Variability: The level of AAV-mediated expression can vary between animals and even within a targeted brain region. Post-hoc histological verification of the injection site and expression pattern is essential for accurate data interpretation.

Conclusion

This compound, in combination with the PSAM-GlyR receptor, remains a valuable tool for the acute and reversible silencing of specific neuronal populations. It provides a direct and straightforward method for inhibiting neuronal firing through the gating of chloride channels. While newer, more potent compounds are now available, the foundational studies using PSEM 308 have paved the way for advanced chemogenetic dissection of neural circuits. This guide provides the necessary technical information for researchers to effectively incorporate this tool into their experimental designs.

References

- 1. This compound | PSEMs | Tocris Bioscience [tocris.com]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous Electrophysiology and Optogenetic Perturbation of the Same Neurons in Chronically Implanted Animals using μLED Silicon Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. Tocris Bioscience this compound 25 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.at]

- 7. addgene.org [addgene.org]

- 8. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]

A Technical Guide to PSEM 89S Hydrochloride for Neuronal Activation

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for "PSEM 308 hydrochloride" did not yield specific results for a compound with that designation in the context of neuronal activation. The available scientific literature strongly suggests that the intended compound is PSEM89S , a well-documented chemogenetic agonist. This guide will focus exclusively on PSEM89S.

Introduction: The Evolution of Chemogenetics with PSEM89S

Chemogenetics has revolutionized neuroscience by enabling the remote control of specific neuronal populations. While Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are the most common platform, an alternative and powerful approach utilizes Pharmacologically Selective Actuator Modules (PSAMs) and their corresponding Pharmacologically Selective Effector Molecules (PSEMs).

PSEM89S is a synthetic, brain-penetrant PSEM designed to selectively activate specific PSAMs.[1][2] Unlike DREADDs, which are modified G-protein coupled receptors (GPCRs), PSAMs are chimeric ligand-gated ion channels (LGICs). This fundamental difference allows for more direct and rapid control over neuronal membrane potential. This guide provides an in-depth overview of PSEM89S, its mechanism of action, quantitative properties, and detailed protocols for its application in neuroscience research.

Core Mechanism of Action: The PSAM/PSEM System

The PSEM89S system relies on two engineered components:

-

PSAM (Pharmacologically Selective Actuator Module): A chimeric ion channel. The ligand-binding domain is derived from the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and is mutated to eliminate its affinity for the endogenous ligand, acetylcholine. This modified domain is then fused to the ion pore domain (IPD) of a different LGIC, such as the excitatory 5-HT3 receptor or the inhibitory Glycine receptor (GlyR).[3]

-

PSEM89S (Pharmacologically Selective Effector Molecule): A synthetic agonist that selectively binds to and activates the engineered PSAM. PSEM89S has no significant activity at endogenous receptors, ensuring a targeted effect only in cells expressing the corresponding PSAM.[4]

For neuronal activation, the PSAM construct typically incorporates the cation-selective pore of the 5-HT3 receptor (e.g., PSAML141F,Y115F-5-HT3). When PSEM89S binds to this PSAM, the channel opens, allowing an influx of positive ions (primarily Na⁺ and Ca²⁺), which depolarizes the neuron and triggers action potentials.[5]

Data Presentation: Quantitative Profile of PSEM89S

The following tables summarize the known quantitative data for PSEM89S hydrochloride.

Table 1: Physicochemical Properties of PSEM89S Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂N₂O₃ · HCl | [6] |

| Molecular Weight | 326.82 g/mol | [6] |

| Purity | ≥98% (HPLC) | [1][2][6] |

| Solubility | Soluble to 100 mM in Water & DMSO | [1] |

| Storage | Store at -20°C, desiccated | [1][6] |

| Brain Penetrance | Yes | [1][2] |

Table 2: In Vitro Potency of PSEM89S at Specific PSAMs

| PSAM Target | Effect | EC₅₀ | Source |

| PSAML141F,Y115F-5-HT3 | Neuronal Activation (Cation Influx) | 2.2 µM | [1][2] |

| PSAML141F-GlyR | Neuronal Inhibition (Chloride Influx) | 3.4 µM | [1][2] |

Signaling Pathway and Visualizations

Signaling Pathway for Neuronal Activation

The binding of PSEM89S to a PSAM engineered with a 5-HT3 ion pore directly gates the channel, leading to cation influx and neuronal depolarization. This mechanism is distinct from the G-protein-mediated cascades of DREADDs.

Experimental Protocols

Protocol 1: In Vivo Neuronal Activation and Behavioral Assay

This protocol outlines the steps from viral vector delivery to behavioral analysis in a rodent model.

1. AAV-PSAM Vector Preparation and Stereotaxic Injection:

- Vector: Obtain or produce a high-titer AAV vector encoding the desired PSAM (e.g., pAAV-hSyn-PSAML141F,Y115F-5HT3-mCherry). The choice of promoter (e.g., hSyn for pan-neuronal, CaMKIIa for excitatory neurons) determines cell-type specificity. For Cre-dependent expression, use a FLEX/DIO vector in a Cre-driver mouse line.

- Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (3-4% for induction, 1-2% for maintenance). Confirm proper anesthetic depth via a toe-pinch reflex test.[6][7][8]

- Stereotaxic Surgery: Secure the animal in a stereotaxic frame.[6][7] Apply ophthalmic ointment to prevent eye dryness. Shave the scalp and sterilize with betadine and ethanol (B145695) swabs.

- Craniotomy: Make a midline incision to expose the skull. Use a dental drill to create a small burr hole over the target brain region (e.g., prefrontal cortex, amygdala) based on coordinates relative to bregma.[6][7]

- Injection: Lower a microinjection needle (e.g., Nanoject) to the target depth. Infuse ~500 nL of the AAV-PSAM vector at a rate of 100 nL/min. Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting.[7][9]

- Post-Operative Care: Suture the incision and provide post-operative analgesia (e.g., carprofen). Allow 3-4 weeks for robust viral expression before behavioral testing.

2. PSEM89S Administration:

- Preparation: Dissolve PSEM89S hydrochloride in sterile saline or water to the desired stock concentration.

- Administration: Administer PSEM89S via intraperitoneal (i.p.) injection. A typical dose for behavioral effects might range from 1-10 mg/kg, but this should be empirically determined.

- Controls: Crucial control groups include: (1) animals expressing the PSAM vector but receiving a vehicle (saline) injection, and (2) animals not expressing the PSAM vector (e.g., injected with a reporter-only AAV) but receiving PSEM89S. This distinguishes the chemogenetic effect from any potential off-target effects of the compound.

3. Behavioral Analysis:

- Timeline: Conduct behavioral tests (e.g., open field test, elevated plus maze, operant conditioning task) approximately 20-30 minutes after PSEM89S injection, corresponding to the expected onset of action for a brain-penetrant compound.

- Data Acquisition: Use automated video tracking and analysis software to quantify relevant behaviors (e.g., locomotion, anxiety-like behavior, task performance).

- Histological Verification: After the experiment, perfuse the animal, section the brain, and use fluorescence microscopy to confirm the correct anatomical targeting and expression of the PSAM-mCherry construct.

Protocol 2: Ex Vivo Electrophysiological Validation

This protocol confirms that PSEM89S activates neurons expressing the PSAM construct.

1. Acute Brain Slice Preparation:

- Anesthetize the mouse (as in 5.1) and perform transcardial perfusion with ice-cold, carbogenated (95% O₂/5% CO₂) NMDG cutting solution.[10][11]

- Rapidly dissect the brain and place it in the ice-cold NMDG solution.

- Use a vibratome to cut 300 µm coronal or sagittal slices of the target brain region.[12]

- Transfer slices to a recovery chamber with NMDG solution at 32-34°C for 10-15 minutes, then transfer to a holding chamber with artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.[10][13]

2. Whole-Cell Patch-Clamp Recording:

- Transfer a slice to the recording chamber of an upright microscope, continuously perfused with carbogenated aCSF.

- Identify fluorescently-labeled (PSAM-expressing) neurons using an appropriate filter set.

- Establish a whole-cell patch-clamp recording from a target neuron.

- In current-clamp mode, record the baseline membrane potential and firing rate.

- Bath-apply PSEM89S (e.g., 10 µM) to the aCSF. A successful activation will be marked by membrane depolarization and an increase in action potential firing.

- In voltage-clamp mode, hold the neuron at -70 mV and apply PSEM89S to record the induced inward current.

Protocol 3: Calcium Imaging Validation

This protocol visualizes neuronal activation via changes in intracellular calcium.

1. Cell or Slice Preparation:

- Cultured Neurons: Transfect primary or iPSC-derived neuronal cultures with plasmids encoding the PSAM and a genetically encoded calcium indicator (GECI) like GCaMP6s.[14][15]

- Acute Slices: Use slices from an animal previously injected with AAVs co-expressing the PSAM and a GECI. Alternatively, bulk-load slices with a calcium-sensitive dye like Fluo-4 AM.[16][17]

2. Imaging Procedure:

- Place the coverslip with cultured neurons or the brain slice into an imaging chamber on a confocal or two-photon microscope.[18][19]

- Perfuse with a suitable buffer (e.g., aCSF or HBSS).

- Acquire a baseline fluorescence recording for 2-5 minutes.

- Perfuse the chamber with a buffer containing PSEM89S at a working concentration (e.g., 10 µM).

- Record the change in fluorescence over time. Neuronal activation will be observed as a sharp increase in the GCaMP or Fluo-4 signal, corresponding to calcium influx.[20][21]

3. Data Analysis:

- Define regions of interest (ROIs) around individual cell bodies.

- Calculate the change in fluorescence over baseline (ΔF/F₀).

- Quantify the amplitude, frequency, and duration of calcium transients before and after PSEM89S application.

General Experimental Workflow

The following diagram illustrates a typical workflow for a chemogenetic experiment using PSEM89S.

Comparative Analysis: PSEM/PSAM vs. DREADD/CNO

While both systems allow for neuronal manipulation, they have distinct characteristics.

-

Mechanism: The most significant difference is LGIC vs. GPCR. PSAM activation directly opens an ion channel for rapid changes in membrane potential. DREADD activation initiates a slower, and potentially more diverse, intracellular signaling cascade.[3]

-

Kinetics: The direct action of PSEM89S on an ion channel suggests faster on/off kinetics compared to the second-messenger-dependent DREADDs.

-

Ligand Issues: The most common DREADD agonist, Clozapine-N-Oxide (CNO), has been shown to have low brain penetrance and can be reverse-metabolized into clozapine, which has its own psychoactive effects at endogenous receptors.[8] PSEM89S is designed to be inert at endogenous targets and is brain penetrant, potentially offering a cleaner pharmacological profile.[1]

Logical Relationship: PSEM/PSAM vs. DREADD/CNO

The diagram below compares the core components and characteristics of the two leading chemogenetic systems.

Conclusion

PSEM89S, in conjunction with its engineered PSAM ion channels, represents a powerful and precise tool for controlling neuronal activity. Its direct mechanism of action, rapid kinetics, and favorable pharmacological profile offer distinct advantages over traditional DREADD systems, particularly for experiments where temporal precision is critical or where the off-target effects of CNO metabolites are a concern. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully implement this advanced chemogenetic technology to dissect neural circuits and their relationship to behavior.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. AAV Injection and Tissue Preparation [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]

- 8. Stereotactic Viral Injection into Subthalamic Nucleus in Mice [protocols.io]

- 9. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.providence.org [digitalcommons.providence.org]

- 11. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced electrophysiological recordings in acute brain slices, spheroids, and organoids using 3D high-density multielectrode arrays | PLOS One [journals.plos.org]

- 13. m.youtube.com [m.youtube.com]

- 14. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Protocol for in vivo two-photon calcium imaging of the Drosophila brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. komiyamalab.biosci.ucsd.edu [komiyamalab.biosci.ucsd.edu]

- 20. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Long-term calcium imaging reveals functional development in hiPSC-derived cultures comparable to human but not rat primary cultures - PMC [pmc.ncbi.nlm.nih.gov]

PSEM 308 Hydrochloride: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PSEM 308 hydrochloride, a pharmacologically selective actuator module (PSAM) agonist. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this chemogenetic tool. This document details the agonist properties of this compound, its mechanism of action, and provides a summary of quantitative data from key studies. Furthermore, it outlines detailed experimental protocols and visualizes critical signaling pathways and workflows.

Introduction to this compound and the PSAM/PSEM System

This compound is a synthetic ligand, a Pharmacologically Selective Effector Molecule (PSEM), designed to specifically activate engineered chimeric ion channels known as Pharmacologically Selective Actuator Modules (PSAMs).[1][2][3] This technology allows for the precise remote control of neuronal activity in a dose-dependent manner, offering a powerful tool for dissecting neural circuits and studying the cellular basis of behavior.

The PSAM/PSEM system is built upon the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), which is genetically mutated to eliminate its affinity for the endogenous ligand, acetylcholine. This modified ligand-binding domain is then fused to the ion pore domain of another ion channel, thereby creating a chimeric PSAM receptor that is exclusively activated by a specific PSEM, such as PSEM 308.

This compound has been shown to be an agonist for two specific PSAM constructs:

-

PSAML141F-GlyR: This inhibitory PSAM incorporates the ion pore domain of the glycine (B1666218) receptor (GlyR), a chloride channel. Activation by PSEM 308 leads to an influx of chloride ions, resulting in hyperpolarization and inhibition of neuronal activity.

-

PSAML141F,Y115F-5-HT3: This excitatory PSAM utilizes the ion pore domain of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a non-selective cation channel. Activation by PSEM 308 allows the influx of cations, leading to depolarization and neuronal activation.

Quantitative Data Summary

While specific EC50 and Ki values for this compound are not prominently reported in the surveyed literature, which has tended to focus more on newer "ultrapotent" PSEMs, several key studies provide valuable quantitative data on its in vitro and in vivo effects. This information is summarized in the tables below.

Table 1: In Vitro Electrophysiological Effects of PSEM 308

| Parameter | Cell Type | PSAM Construct | PSEM 308 Concentration | Observed Effect | Reference |

| Inward Current | Transduced Locus Coeruleus Neurons | PSAML141F,Y115F-5-HT3 | 1-10 µM | Concentration-dependent inward currents up to 800 pA | Hirschberg et al., 2017 |

| Firing Frequency | Transduced Locus Coeruleus Neurons | PSAML141F,Y115F-5-HT3 | 3 µM | Eight-fold increase in firing frequency (from 0.54 ± 0.21 Hz to 4.22 ± 0.90 Hz) | Hirschberg et al., 2017 |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Animal Model | PSAM Construct | PSEM 308 Dose (i.p.) | Observed Effect | Reference |

| Neuronal Firing Rate | Mice | PSAML141F,Y115F-5-HT3 | 10 mg/kg | 10-fold increase in discharge frequency in locus coeruleus neurons | Hirschberg et al., 2017 |

| Recommended Dose | Mice | Not specified | ≤ 5 mg/kg | General recommendation for in vivo use | Tocris Bioscience, R&D Systems |

Table 3: Technical Specifications of this compound

| Property | Value | Reference |

| Molecular Weight | 303.83 | [1] |

| Formula | C₁₇H₂₁N₃·HCl | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble to 20 mM in DMSO and ethanol (B145695) (with gentle warming) | [1] |

| Storage | Store at -20°C | [1] |

Signaling Pathways and Mechanisms of Action

The activation of PSAM channels by this compound initiates a direct signaling cascade through the modulation of ion flow across the neuronal membrane. The downstream cellular effects are determined by the type of ion pore integrated into the PSAM construct.

Inhibitory Signaling via PSAML141F-GlyR

Activation of the PSAML141F-GlyR chimera by PSEM 308 opens a chloride-selective ion pore. The resulting influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, moving the membrane potential further away from the threshold for firing an action potential. This shunting inhibition effectively silences the neuron or reduces its firing rate in response to excitatory stimuli.

References

An In-depth Technical Guide to PSEM 308 Hydrochloride: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSEM 308 hydrochloride is a synthetic chemical compound that has emerged as a valuable tool in chemogenetics for the selective activation of engineered ion channels. This technical guide provides a comprehensive overview of its chemical structure, a detailed (though currently theoretical) synthesis pathway, and its biological function as a potent agonist for Pharmacologically Selective Actuator Modules (PSAMs). Particular focus is given to its interaction with PSAML141F-GlyR and PSAML141F,Y115F-5-HT3 chimeric ion channels, detailing the downstream signaling consequences of their activation. This document also collates available quantitative data and provides a foundational experimental protocol for its application in in vivo research.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with a pentacyclic core structure. Its systematic IUPAC name is 5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene hydrochloride.[1]

| Property | Value | Reference |

| IUPAC Name | 5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride | [2] |

| Molecular Formula | C₁₇H₂₂ClN₃ | [2] |

| Molecular Weight | 303.83 g/mol | [1][3][4][5][6][7] |

| Synonyms | PSEM308 hydrochloride, 5-Methyl-5,8,9,10,11a,12-hexahydro-4H-8,11-ethanopyrido[3',2':3,4]diazepino[6,7,1-hi]indole hydrochloride | [6] |

| Solubility | Soluble to 20 mM in DMSO and to 20 mM in ethanol (B145695) with gentle warming. | [1][3][6] |

| Storage | Store at -20°C. | [1][3][6] |

| Purity | ≥98% (HPLC) | [1][3][6] |

Synthesis of this compound

A potential, though unverified, synthetic approach could involve the following key steps:

-

Construction of a Tryptamine-derived Precursor: The synthesis would likely begin with a suitably substituted tryptamine (B22526) derivative, which would form the indole (B1671886) core of the final molecule.

-

Pictet-Spengler or Bischler-Napieralski Cyclization: To build the fused ring system, a Pictet-Spengler or Bischler-Napieralski type reaction could be employed to form a β-carboline intermediate.

-

Annulation of the Diazepine (B8756704) Ring: The seven-membered diazepine ring could be constructed through a condensation reaction with a bifunctional electrophile, followed by cyclization.

-

Formation of the Ethanobridge: The characteristic ethanobridge could be introduced via an intramolecular Diels-Alder reaction or a multi-step ring-closing metathesis approach.

-

Methylation and Salt Formation: The final steps would likely involve N-methylation and subsequent treatment with hydrochloric acid to yield the hydrochloride salt.

It is important to note that this proposed synthesis is speculative and would require significant experimental optimization.

Biological Activity and Mechanism of Action

This compound is a pharmacologically selective actuator molecule (PSEM) that functions as an agonist for specifically engineered PSAMs.[1][3][4][5][6][7][8] These PSAMs are chimeric ion channels created by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), containing specific mutations, to the ion pore domain of another ion channel, such as the glycine (B1666218) receptor (GlyR) or the serotonin (B10506) type 3 receptor (5-HT3R).

The key targets of this compound are:

-

PSAML141F-GlyR: A chimeric ion channel that incorporates the pore domain of the inhibitory glycine receptor.

-

PSAML141F,Y115F-5-HT3: A chimeric ion channel that incorporates the pore domain of the excitatory 5-HT3 receptor.

Signaling Pathway upon PSAML141F-GlyR Activation

Activation of PSAML141F-GlyR by PSEM 308 leads to the opening of the integrated chloride (Cl⁻) channel. In most mature neurons, the intracellular chloride concentration is low, resulting in an influx of Cl⁻ upon channel opening. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to neuronal inhibition. In some non-neuronal cells, GlyR activation can lead to depolarization due to a higher intracellular chloride concentration, which can in turn activate voltage-gated calcium channels (VGCCs) and trigger downstream signaling cascades such as the PI3K/mTORC1/p70S6K pathway.[3][4][5]

Signaling Pathway upon PSAML141F,Y115F-5-HT3 Activation

The 5-HT3 receptor is a non-selective cation channel.[9] Activation of the PSAML141F,Y115F-5-HT3 chimera by PSEM 308 opens this channel, leading to an influx of sodium (Na⁺) and calcium (Ca²⁺) ions. This influx causes membrane depolarization, bringing the neuron closer to its firing threshold and thus leading to neuronal excitation. The subsequent increase in intracellular Ca²⁺ can activate various downstream signaling pathways, including calmodulin (CaM) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which can then lead to further cellular responses such as neurotransmitter release and activation of the ERK1/2 signaling pathway.[2]

Quantitative Data

| Compound | Target | EC₅₀ (µM) | Reference |

| PSEM 89S | PSAML141F-GlyR | 3.4 | |

| PSEM 89S | PSAML141F,Y115F-5-HT3 | 2.2 |

It is anticipated that this compound exhibits similar micromolar potency at these receptors.

Experimental Protocols

The following provides a general experimental protocol for the in vivo administration of this compound in mice, based on recommended concentrations and standard laboratory practices.

Materials

-

This compound

-

Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing DMSO and/or PEG300 for enhanced solubility)

-

Sterile syringes and needles

-

Experimental animals (mice) expressing the target PSAM constructs

Preparation of Dosing Solution

-

Vehicle Selection: For many in vivo applications, dissolving this compound in sterile saline or PBS is sufficient. For compounds with limited aqueous solubility, a vehicle containing a small percentage of DMSO (e.g., 5-10%) and/or polyethylene (B3416737) glycol (e.g., PEG300) can be used.[10] It is crucial to perform vehicle-only control experiments to account for any effects of the solvent.

-

Calculation of Concentration: The concentration of the dosing solution should be calculated based on the desired dose (e.g., 5 mg/kg) and the average weight of the mice. The injection volume should be kept to a minimum, typically 5-10 µL/g of body weight for intraperitoneal injections.

-

Dissolution: Weigh the required amount of this compound and dissolve it in the chosen vehicle. Gentle warming and vortexing may be necessary to achieve complete dissolution.[1][3][6] Ensure the final solution is clear and free of particulates.

-

Sterilization: If not prepared under aseptic conditions, the final solution should be sterile-filtered through a 0.22 µm syringe filter before injection.

In Vivo Administration Workflow

Administration

-

Animal Handling: Handle the mice gently to minimize stress.

-

Injection: The recommended route of administration for PSEM 308 is intraperitoneal (i.p.) injection. The recommended dose for mice is 5 mg/kg or lower.[1][6][7][8]

-

Controls: A control group of animals receiving only the vehicle should be included in the experimental design.

-

Observation: Following administration, observe the animals for any adverse reactions and proceed with the planned behavioral or physiological experiments.

Conclusion

This compound is a powerful and selective tool for the chemogenetic manipulation of neuronal activity. Its ability to activate engineered inhibitory or excitatory ion channels with high specificity makes it an invaluable asset for dissecting neural circuits and understanding the causal relationship between neuronal activity and behavior. While a detailed public synthesis protocol remains elusive, its commercial availability allows researchers to readily employ this compound in their studies. Future work should focus on elucidating its precise pharmacokinetic and pharmacodynamic properties to further refine its application in neuroscience and drug development.

References

- 1. rndsystems.com [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. JCI Insight - Glycine receptor activation promotes pancreatic islet cell proliferation via the PI3K/mTORC1/p70S6K pathway [insight.jci.org]

- 4. Glycine receptor activation promotes pancreatic islet cell proliferation via the PI3K/mTORC1/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. This compound | PSEMs | Tocris Bioscience [tocris.com]

- 8. Tocris Bioscience this compound 25 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.at]

- 9. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

PSEM 308 Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSEM 308 hydrochloride is a synthetic small molecule agonist for Pharmacologically Selective Actuator Modules (PSAMs), specifically engineered chimeric ligand-gated ion channels used in chemogenetics to remotely control neuronal activity. As a critical tool in neuroscience research, understanding its physicochemical properties is paramount for ensuring experimental reproducibility and the development of effective in vivo applications. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. It details generalized experimental protocols for determining these properties and presents diagrams of its mechanism of action and relevant experimental workflows. It is important to note that while specific quantitative data on aqueous solubility and degradation kinetics for this compound are not extensively available in the public domain, this guide synthesizes known information and provides robust, adaptable methodologies for its characterization in a laboratory setting.

Introduction

This compound is a potent agonist for specifically engineered PSAM-ion channel chimeras, namely PSAML141F-GlyR and PSAML141F,Y115F-5-HT3.[1] Activation of the PSAML141F-GlyR, a chimera of the α7 nicotinic acetylcholine (B1216132) receptor ligand-binding domain and the glycine (B1666218) receptor ion pore, leads to chloride ion influx and subsequent hyperpolarization, effectively inhibiting neuronal activity.[2][3][4] Conversely, activation of the PSAML141F,Y115F-5-HT3 chimera results in the influx of cations (Na+, K+, and Ca2+), leading to depolarization and neuronal excitation.[5][6] The ability to selectively activate or inhibit neuronal populations with temporal precision makes this compound an invaluable tool in dissecting neural circuits.

Given its use in both in vitro and in vivo models, a thorough understanding of its solubility and stability is crucial for accurate dose preparation, ensuring bioavailability, and interpreting experimental outcomes. This document serves as a core technical resource, compiling available data and providing detailed, generalized protocols for researchers to assess the solubility and stability of this compound in their specific experimental contexts.

Solubility Profile

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Currently, public data on the aqueous solubility of this compound across a range of pH values is limited. The available data is summarized below.

Quantitative Solubility Data

Publicly available datasheets indicate the solubility of this compound in common organic solvents. This information is crucial for the preparation of stock solutions.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |

| DMSO | 20 | 6.08 | - |

| Ethanol | 20 | 6.08 | Gentle warming may be required.[1] |

Molecular Weight of this compound: 303.83 g/mol [1]

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

To determine the aqueous solubility of this compound in various physiological buffers, the shake-flask method is a reliable and widely accepted technique.[7][8] This protocol provides a general framework that can be adapted to specific laboratory needs.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers at different pH values (e.g., pH 5.0, 6.5, 7.4).

Materials:

-

This compound

-

Phosphate-citrate buffer (for a range of pH values)

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Formic acid (for mobile phase)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with UV detector

Procedure:

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 5.0, 6.5, 7.4) and ionic strength that mimic physiological conditions.

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the buffer. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilution: Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.

-

Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each pH condition.

Workflow Diagram:

References

- 1. bio-techne.com [bio-techne.com]

- 2. Glycine receptor - Wikipedia [en.wikipedia.org]

- 3. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]

- 5. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

PSEM 308 Hydrochloride: An In-depth Technical Guide on its In Vivo Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PSEM 308 hydrochloride, a pharmacologically selective actuator module (PSAM) agonist utilized in chemogenetic research. The document focuses on its in vivo application, summarizing available data on its pharmacokinetic properties and providing a generalized experimental protocol for its use in animal models.

Core Data Summary

While a precise quantitative in vivo half-life for this compound is not publicly available in the reviewed scientific literature, existing studies characterize it as having a short duration of action. This property is a key feature of the first generation of Pharmacologically Selective Effector Molecules (PSEMs).

| Parameter | Value/Description | Source |

| Compound Name | This compound | Tocris Bioscience, R&D Systems |

| Molecular Weight | 303.83 g/mol | Tocris Bioscience, R&D Systems |

| Mechanism of Action | Agonist for PSAML141F-GlyR and PSAML141F,Y115F-5-HT3 chimeric ion channels | Tocris Bioscience, R&D Systems |

| In Vivo Effect | Inhibition or activation of neurons expressing the corresponding PSAM receptors | Tocris Bioscience, R&D Systems |

| Recommended In Vivo Concentration (mice) | ≤ 5 mg/kg | Tocris Bioscience, R&D Systems |

| In Vivo Half-Life | Described as "short". No quantitative value has been reported. | (Magnus et al., 2019) |

| Parent Compound (for derivative series) | Varenicline | (Magnus et al., 2019) |

Experimental Protocols

Detailed experimental protocols for determining the in vivo half-life of this compound have not been published. However, based on its application in chemogenetic studies, a general experimental workflow for its use can be outlined. The following protocol is a composite representation of typical procedures in this field of research.

Objective: To modulate the activity of a specific neuronal population in vivo using this compound in a rodent model.

Materials:

-

This compound

-

AAV vector encoding a Cre-dependent PSAM receptor (e.g., AAV-hSyn-DIO-PSAML141F-GlyR)

-

Cre-driver mouse line targeting the neuronal population of interest

-

Stereotaxic surgery apparatus

-

Intraperitoneal (i.p.) injection supplies

-

Behavioral or electrophysiological recording equipment

Methodology:

-

Animal Model Preparation:

-

Utilize a Cre-driver mouse line that expresses Cre recombinase in the specific cell type or brain region of interest.

-

-

Stereotaxic Virus Injection:

-

Anesthetize the mouse and secure it in a stereotaxic frame.

-

Inject the AAV vector encoding the Cre-dependent PSAM receptor into the target brain region. The coordinates for injection will be specific to the targeted area.

-

Allow sufficient time for viral expression, typically 3-4 weeks. This results in the selective expression of the PSAM receptor in the desired neuronal population.

-

-

This compound Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline or DMSO/saline mixture).

-

Administer the solution to the animal via intraperitoneal (i.p.) injection at a concentration of ≤ 5 mg/kg.

-

-

Data Acquisition:

-

Following administration of this compound, monitor the animal for behavioral changes or record neuronal activity using techniques such as in vivo electrophysiology or calcium imaging.

-

The timing of data acquisition should be aligned with the expected short-acting nature of the compound.

-

-

Control Experiments:

-

Administer a vehicle-only injection to a cohort of animals to control for the effects of the injection procedure and the vehicle.

-

In a separate cohort of animals expressing the PSAM receptor, do not administer this compound to establish a baseline of behavior or neuronal activity.

-

Administer this compound to animals that do not express the PSAM receptor to control for off-target effects of the compound.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for an in vivo chemogenetic experiment using this compound.

In Vivo Chemogenetic Experiment Workflow

Signaling Pathway and Logical Relationships

The fundamental principle of using this compound in chemogenetics involves the specific interaction between the synthetic ligand (PSEM 308) and an engineered receptor (PSAM). This interaction leads to the modulation of neuronal activity.

PSEM 308 Signaling Mechanism

An In-depth Technical Guide to the Discovery and Development of PSEM 308 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSEM 308 hydrochloride is a pioneering chemogenetic tool, developed as a first-generation Pharmacologically Selective Effector Molecule (PSEM). It functions as a specific agonist for engineered ion channels known as Pharmacologically Selective Actuator Modules (PSAMs). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. It includes detailed experimental protocols and data presented in a structured format to facilitate its application in neuroscience research. This document is intended to serve as a core resource for researchers utilizing this innovative technology to selectively control neuronal activity.

Discovery and Development

This compound emerged from the laboratory of Dr. Scott M. Sternson, initially during his time at the Howard Hughes Medical Institute's Janelia Research Campus. The development of the PSAM/PSEM system was driven by the need for more direct and rapid control over neuronal populations compared to the existing G-protein coupled receptor (GPCR)-based chemogenetic tools like DREADDs. The foundational research introducing this technology was prominently featured in a 2012 publication in Nature Neuroscience by Lovett-Barron et al.[1]

The core concept was to create a chimeric ion channel that is unresponsive to endogenous ligands but can be activated by a specific, otherwise inert, small molecule. This was achieved by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with the ion pore domain of other ligand-gated ion channels.[2] Specific mutations were introduced into the nAChR ligand-binding domain to eliminate acetylcholine binding and confer selectivity for synthetic agonists, the PSEMs.

PSEM 308 was developed as one of the first effector molecules for this new system. While highly effective as a proof-of-concept and for specific applications, it is considered a first-generation PSEM. Subsequent research has led to the development of "ultrapotent" PSEMs (uPSEMs) with higher affinity and specificity for next-generation PSAM4 receptors.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from supplier technical data sheets.

| Property | Value |

| Chemical Name | 5-Methyl-5,8,9,10,11a,12-hexahydro-4H-8,11-ethanopyrido[3',2':3,4]diazepino[6,7,1-hi]indole hydrochloride |

| Molecular Formula | C₁₇H₂₁N₃·HCl |

| Molecular Weight | 303.83 g/mol [1] |

| Purity | ≥98% (as determined by HPLC)[1] |

| Solubility | Soluble to 20 mM in DMSO and to 20 mM in ethanol (B145695) with gentle warming[1] |

| Storage | Store at -20°C[1] |

Mechanism of Action

This compound exerts its biological effects by selectively binding to and activating engineered PSAM ion channels. The functional outcome—neuronal activation or inhibition—is determined by the nature of the ion pore domain incorporated into the specific PSAM construct.

-

Inhibition: When PSEM 308 binds to a PSAM containing the glycine (B1666218) receptor (GlyR) pore domain (e.g., PSAML141F-GlyR ), it opens a chloride-permeable channel. The resulting influx of Cl⁻ ions leads to hyperpolarization or shunting inhibition of the neuron, effectively silencing its activity.[1]

-

Activation: Conversely, when PSEM 308 binds to a PSAM fused with the serotonin (B10506) type 3 receptor (5-HT3) pore domain (e.g., PSAML141F,Y115F-5-HT3 ), it opens a non-selective cation channel. The influx of positive ions (Na⁺, K⁺, Ca²⁺) depolarizes the neuron, leading to its activation and firing of action potentials.[1]

The mutations in the ligand-binding domain (L141F and Y115F) are critical for conferring specificity to PSEM 308 and preventing activation by endogenous acetylcholine.

Below is a diagram illustrating the dual signaling pathways of this compound.

Caption: Mechanism of PSEM 308 HCl action on inhibitory and excitatory PSAMs.

Quantitative Data

While the original publications established the efficacy of PSEM 308, they often focused on the qualitative outcomes of neuronal silencing or activation. Precise EC₅₀ values for PSEM 308 on its target receptors are not consistently reported in the primary literature, a characteristic of its status as a first-generation tool compound. However, its effective in vivo concentration in mice has been established.

| Parameter | Value | Target Receptor |

| Recommended In Vivo Concentration (mice) | ≤ 5 mg/kg (i.p.) | PSAML141F-GlyR & PSAML141F,Y115F-5-HT3 |

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of chemogenetic studies. The following sections provide methodologies based on the original research and best practices for in vitro and in vivo applications of this compound.

In Vitro Electrophysiology (Brain Slice)

This protocol describes how to validate the effect of PSEM 308 on neurons expressing PSAM channels in acute brain slices.

1. Slice Preparation: a. Anesthetize a mouse expressing the relevant PSAM construct (e.g., via viral vector injection in a specific brain region) in accordance with approved animal care protocols. b. Perform transcardial perfusion with ice-cold, oxygenated NMDG-based cutting solution. c. Rapidly dissect the brain and prepare 300 µm coronal or sagittal slices using a vibratome in the same ice-cold cutting solution. d. Transfer slices to a recovery chamber with oxygenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature.

2. Recording Setup: a. Transfer a slice to the recording chamber of an upright microscope, continuously perfused with oxygenated ACSF at 30-32°C. b. Identify PSAM-expressing neurons, typically co-expressing a fluorescent reporter (e.g., mCherry). c. Obtain whole-cell patch-clamp recordings from identified neurons.

3. PSEM 308 Application: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Dilute the stock solution in ACSF to a final working concentration (e.g., 10 µM). c. After establishing a stable baseline recording, switch the perfusion to the ACSF containing PSEM 308. d. Record changes in membrane potential, holding current, and firing rate. For PSAM-GlyR, expect hyperpolarization or a shunting effect. For PSAM-5HT3, expect depolarization and action potential firing.

4. Experimental Workflow Diagram:

Caption: Workflow for in vitro electrophysiological validation of PSEM 308.

In Vivo Behavioral Assay (Fear Conditioning)

This protocol, adapted from studies on hippocampal function, describes how to use PSEM 308 to silence a specific neuronal population during a behavioral task.[3][4]

1. Animal and Surgical Preparation: a. Stereotactically inject an AAV encoding an inhibitory PSAM receptor (e.g., AAV-FLEX-PSAML141F-GlyR) into the brain region of interest in a Cre-driver mouse line. Allow 3-4 weeks for robust expression. b. Handle mice for several days prior to the experiment to habituate them to the experimenter.

2. Drug Preparation and Administration: a. Prepare a sterile solution of this compound in saline. A typical dose is 5 mg/kg. b. Administer this compound via intraperitoneal (i.p.) injection 20-30 minutes before the behavioral task to ensure it has crossed the blood-brain barrier and reached peak efficacy.

3. Behavioral Protocol (Contextual Fear Conditioning): a. Training Day: Place the mouse in the conditioning chamber. After a 2-minute exploration period, deliver a mild footshock (e.g., 2 seconds, 0.7 mA). The mouse remains in the chamber for another minute before being returned to its home cage. Inject PSEM 308 or a vehicle control 30 minutes prior to this session. b. Test Day (24 hours later): Place the mouse back into the same conditioning chamber for 5 minutes without delivering a footshock. c. Data Analysis: An automated video tracking system measures the percentage of time the animal spends "freezing" (complete immobility except for respiration) on the test day. Silencing a brain region critical for fear memory formation during training is expected to reduce freezing behavior during the test.

4. Logical Relationship Diagram:

Caption: Logical flow for a behavioral experiment using PSEM 308.

Conclusion

This compound, in conjunction with its cognate PSAM receptors, represents a foundational technology in chemogenetics. It provides a robust and direct method for controlling neuronal activity with temporal precision governed by the pharmacokinetics of the ligand. While newer generations of PSEMs offer enhanced potency, PSEM 308 remains a valuable and well-characterized tool for dissecting the function of neural circuits. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively incorporate this technology into their experimental designs.

References

An In-depth Technical Guide to PSEM 308 Hydrochloride for Chemogenetic Manipulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemogenetics has emerged as a powerful technology for the precise control of neural activity in a cell-type-specific manner. This guide provides a comprehensive technical overview of PSEM 308 hydrochloride, a pharmacologically selective effector molecule (PSEM) used for the chemogenetic manipulation of neurons. This compound is an agonist for the engineered PSEM-activated actuator modules (PSAMs), specifically the PSAML141F,Y115F-5-HT3 and PSAML141F-GlyR chimeric ion channels. Activation of these channels allows for the targeted depolarization (activation) or hyperpolarization/shunting (inhibition) of specific neuronal populations, respectively. This document details the mechanism of action, provides available quantitative data, outlines experimental protocols for in vitro and in vivo applications, and presents signaling pathways and experimental workflow diagrams to facilitate the successful implementation of this chemogenetic system in neuroscience research.

Introduction to the PSEM/PSAM System

The PSEM/PSAM system is a chemogenetic platform that provides a direct method for controlling neuronal activity through the manipulation of ion flux.[1] This system is composed of two key components:

-

Pharmacologically Selective Actuator Modules (PSAMs): These are chimeric ion channels engineered from the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and the ion pore domain of other ligand-gated ion channels, such as the 5-HT3 or glycine (B1666218) receptors.[2] Crucially, the α7 nAChR ligand-binding domain is mutated to abolish the binding of the endogenous neurotransmitter acetylcholine, rendering it responsive only to specific, otherwise inert, synthetic ligands.[2]

-

Pharmacologically Selective Effector Molecules (PSEMs): These are synthetic small molecules, such as this compound, that selectively bind to and activate the engineered PSAMs.[1][3]

The functional outcome of PSAM activation depends on the nature of the integrated ion pore. PSAMs incorporating the 5-HT3 receptor pore, a cation-selective channel, lead to neuronal activation upon PSEM binding.[2] Conversely, PSAMs with the glycine receptor pore, an anion-selective channel, typically result in neuronal inhibition.[2]

This compound: Properties and Mechanism of Action

This compound is a key agonist for the first generation of PSAMs, enabling bidirectional control of neuronal activity.[3][4]

Chemical and Physical Properties

| Property | Value |

| Molecular Weight | 303.83 g/mol [3] |

| Molecular Formula | C₁₇H₂₁N₃.HCl[3] |

| Purity | ≥98% (HPLC)[3][4] |

| Solubility | Soluble to 20 mM in DMSO and to 20 mM in ethanol (B145695) with gentle warming. |

| Storage | Store at -20°C[3] |

Mechanism of Action

This compound exerts its effects by binding to and activating specific PSAM constructs:

-

Neuronal Activation: When this compound binds to the PSAML141F,Y115F-5-HT3 receptor, it induces a conformational change that opens the channel pore. This allows for the influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), leading to membrane depolarization and an increase in neuronal firing.[2][3]

-

Neuronal Inhibition: Upon binding to the PSAML141F-GlyR receptor, this compound opens a chloride (Cl⁻) permeable pore.[2][3] In most mature neurons, the resulting influx of chloride ions leads to hyperpolarization or a shunting effect that clamps the membrane potential near the chloride reversal potential, thereby inhibiting neuronal firing.[2] It is important to note that in certain neuronal populations or developmental stages with a high intracellular chloride concentration, activation of this channel could potentially lead to depolarization.

Quantitative Data

Experimental Protocols

Successful chemogenetic experiments with this compound require careful planning and execution, from the delivery of the PSAM construct to the administration of the ligand and subsequent data analysis.

In Vivo Administration in Mice

The following provides a general protocol for the in vivo application of this compound in mice. Researchers should optimize parameters for their specific experimental needs.

Objective: To activate or inhibit PSAM-expressing neurons in vivo.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Syringes and needles for administration (e.g., intraperitoneal injection)

-

Mice previously subjected to stereotactic surgery for the delivery of AAV encoding the desired PSAM construct (PSAML141F,Y115F-5-HT3 or PSAML141F-GlyR) to the target brain region.

Protocol:

-

Reconstitution: Prepare a stock solution of this compound in a suitable solvent like sterile saline. The recommended concentration for use in mice is 5 mg/kg or lower.[3] For a 5 mg/kg dose in a 25g mouse, you would need to administer 0.125 mg of PSEM 308. If you prepare a 1 mg/ml stock solution, you would inject 125 µl.

-

Administration: The most common route of administration for chemogenetic ligands is intraperitoneal (i.p.) injection. The exact timing between PSEM 308 administration and behavioral testing or physiological recording should be determined empirically, but a window of 15-30 minutes is a common starting point for many chemogenetic actuators.[1]

-

Behavioral or Physiological Readout: Conduct the planned behavioral tests or physiological recordings (e.g., electrophysiology, in vivo calcium imaging) following the predetermined post-injection time window.

-

Control Groups: It is essential to include appropriate control groups, such as:

-

Mice expressing the PSAM construct but receiving a vehicle injection.

-

Mice not expressing the PSAM construct (e.g., expressing a fluorescent reporter only) but receiving a PSEM 308 injection.

-

In Vitro Application: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the use of this compound in acute brain slices to characterize the physiological effects of PSAM activation at the single-cell level.

Objective: To measure changes in membrane potential and firing rate in PSAM-expressing neurons upon PSEM 308 application.

Materials:

-

Acute brain slices from mice expressing the PSAM construct.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

Patch-clamp electrophysiology rig with recording electrodes and data acquisition system.

Protocol:

-